molecular formula C9H14ClN3O2 B1396776 5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1332528-99-0

5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No. B1396776
M. Wt: 231.68 g/mol
InChI Key: OMDOOXVRXUIQML-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9N3O2 . It is a derivative of the pyrazolo[4,3-c]pyridine class of compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been described . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Precursor in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, structurally similar to the compound , are used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield various condensed pyrazoles, indicating the compound’s potential in synthesizing complex organic structures (Arbačiauskienė et al., 2011).

  • Role in Heterocyclic Scaffold Synthesis : The compound has been mentioned as part of a fluorinated heterocyclic scaffold, highlighting its utility in synthesizing novel heterocyclic compounds, which are crucial in drug development and material science (Revanna et al., 2013).

  • Intermediate in Anticoagulant Synthesis : It serves as an important intermediate in the synthesis of apixaban, an anticoagulant, demonstrating its significance in pharmaceutical synthesis (Wang et al., 2017).

  • Tautomerism Studies : Research on tautomerism of related aza heterocycles provides insights into the stability and structural transformations of these compounds, which are essential in the design of new drugs and materials (Gubaidullin et al., 2014).

Applications in Material Science and Engineering

  • Corrosion Inhibition : Pyrazolopyridine derivatives have been studied for their corrosion inhibition properties for metals, suggesting potential applications in material protection and engineering (Dandia et al., 2013).

  • Fluorescence Applications : Pyrazolo[1,5-a]pyridine derivatives show strong fluorescence, indicating their potential use in imaging and sensing applications in biomedical research and diagnostics (Yan et al., 2018).

Miscellaneous Applications

  • Potential Anticancer Agents : Derivatives of pyrazolopyridine have been synthesized and evaluated for their anticancer properties, showcasing the compound's relevance in cancer research and therapy development (Temple et al., 1983).

  • Antiviral Activity : Some derivatives have exhibited antiviral activity, highlighting the potential of this compound in developing new antiviral drugs (Bernardino et al., 2007).

properties

IUPAC Name

5-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-12-4-3-7-6(5-12)8(9(13)14)11-10-7;/h2-5H2,1H3,(H,10,11)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDOOXVRXUIQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

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